molecular formula C21H16F2N4O2S B2649811 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172255-33-2

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2649811
CAS RN: 1172255-33-2
M. Wt: 426.44
InChI Key: XPWDLMAUQPCGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4O2S and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

One of the key research areas for this compound involves its evaluation against tuberculosis. A study detailed the design, synthesis, and evaluation of a series of compounds for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. The research highlighted one promising compound showing significant activity against all tests, including a notable inhibition of MTB DNA gyrase and antituberculosis activity, without exhibiting cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial and Anticancer Activities

Research has also explored the synthesis of fluoro-containing derivatives and their biological activities. Studies have synthesized various fluorocontaining substituted amides and evaluated their antimicrobial activities against different bacterial and fungal strains. Certain compounds demonstrated significant activities, highlighting the importance of fluorine atoms in enhancing antimicrobial effects (A. Eleev et al., 2015). Additionally, compounds synthesized from similar structural frameworks have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the potential for anticancer applications (Ashraf S. Hassan et al., 2014).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of novel compounds containing the fluorobenzyl and fluoroaryl moieties. These studies have contributed to understanding the chemical properties and potential biological activities of such compounds. For instance, the synthesis and structural characterization of isostructural thiazoles derivatives highlighted the chemical versatility and potential for further pharmaceutical exploration (B. Kariuki et al., 2021).

Role in GPR39 Agonism

Another fascinating area of research involves the identification of kinase inhibitors as novel GPR39 agonists, underscoring the compound's potential in modulating G protein-coupled receptor (GPCR) activities. These findings open new avenues for the therapeutic targeting of GPCRs in various diseases (Seiji Sato et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-13-12-30-21(24-13)25-20(28)19-18(29-11-14-2-4-15(22)5-3-14)10-27(26-19)17-8-6-16(23)7-9-17/h2-10,12H,11H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWDLMAUQPCGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.